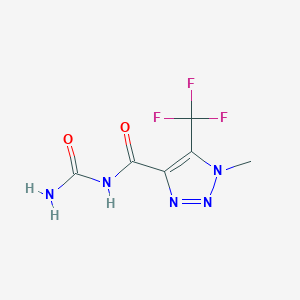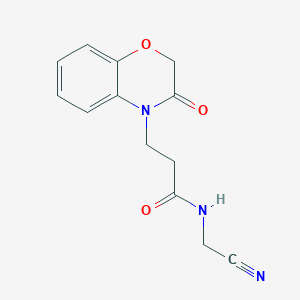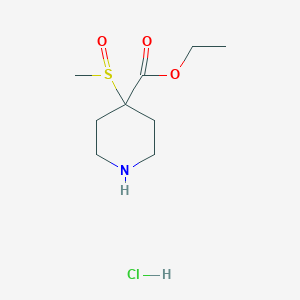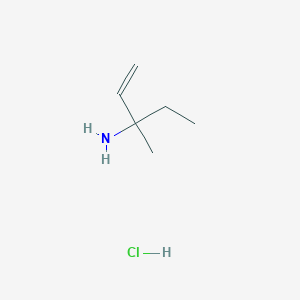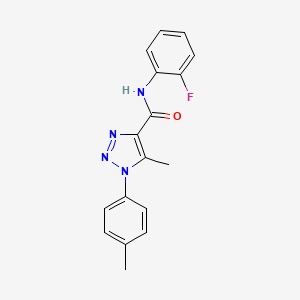
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as AZD6244, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. It has been extensively studied for its potential applications in cancer treatment, due to its ability to block the activity of the extracellular signal-regulated kinase (ERK) pathway, which is often overactive in cancer cells.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-fluoroaniline with 4-methylphenylacetylene to form 2-fluoro-N-(4-methylphenyl)aniline. This intermediate is then reacted with methyl propiolate to form N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. Finally, this acid is converted to the desired amide by reaction with ammonia or an amine in the presence of a coupling agent such as EDCI or HATU.
Starting Materials
2-fluoroaniline, 4-methylphenylacetylene, methyl propiolate, ammonia or an amine, coupling agent (e.g. EDCI or HATU)
Reaction
Step 1: Reaction of 2-fluoroaniline with 4-methylphenylacetylene in the presence of a palladium catalyst to form 2-fluoro-N-(4-methylphenyl)aniline., Step 2: Reaction of 2-fluoro-N-(4-methylphenyl)aniline with methyl propiolate in the presence of a base such as potassium carbonate to form N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid., Step 3: Conversion of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid to the desired amide by reaction with ammonia or an amine in the presence of a coupling agent such as EDCI or HATU.
Mecanismo De Acción
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide works by inhibiting the activity of the MEK kinase, which is upstream of the ERK pathway. This results in the inhibition of ERK phosphorylation and downstream signaling, which ultimately leads to the inhibition of cell growth and proliferation. In addition, N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis (cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit the expression of several genes that are involved in cell growth and proliferation, including cyclin D1 and c-Myc. In addition, it has been shown to induce the expression of genes that are involved in apoptosis, including Bax and caspase-3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is its ability to selectively target the ERK pathway, which is often overactive in cancer cells. This makes it a promising candidate for cancer treatment, as it has the potential to inhibit the growth of cancer cells while leaving normal cells unharmed. However, one of the main limitations of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body over an extended period of time.
Direcciones Futuras
There are several potential future directions for research on N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of combination therapies that include N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective MEK inhibitors that can overcome the limitations of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Finally, there is interest in the development of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide-based therapies for other diseases that are associated with dysregulated ERK signaling, such as neurofibromatosis type 1 and Noonan syndrome.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in cancer treatment, due to its ability to block the activity of the ERK pathway, which is often overactive in cancer cells. It has been shown to inhibit the growth of a wide range of cancer cell lines, including melanoma, pancreatic, colon, and lung cancer cells. In addition, it has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-7-9-13(10-8-11)22-12(2)16(20-21-22)17(23)19-15-6-4-3-5-14(15)18/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBGBAJEGVGCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

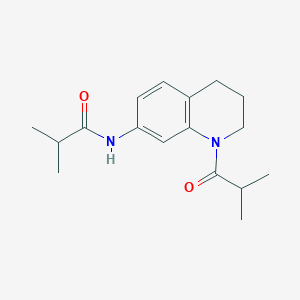
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)
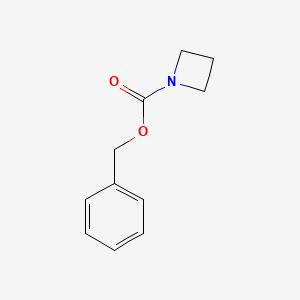
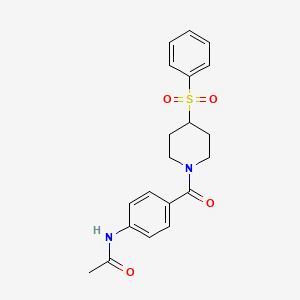
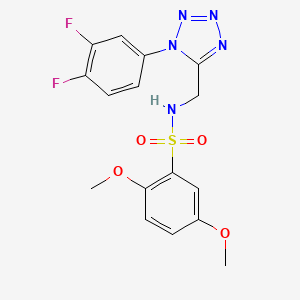
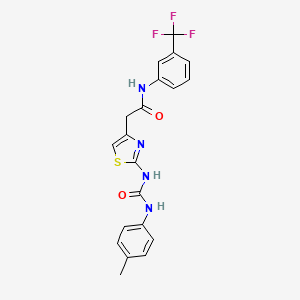
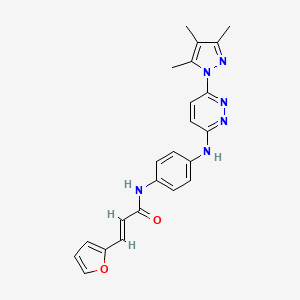
![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)
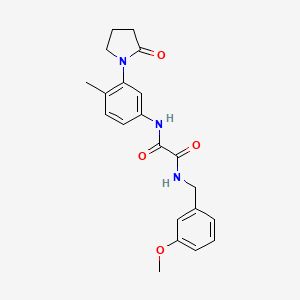
![3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2852906.png)
